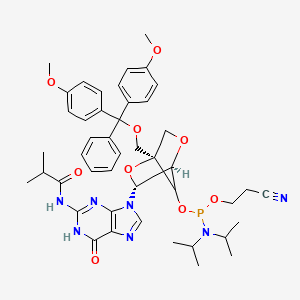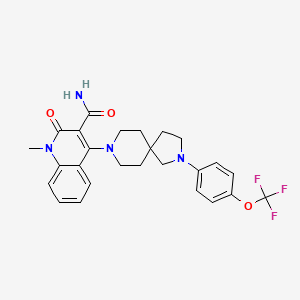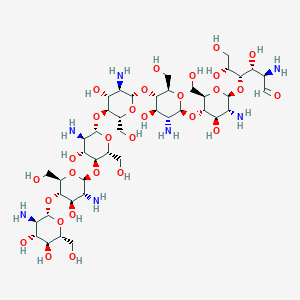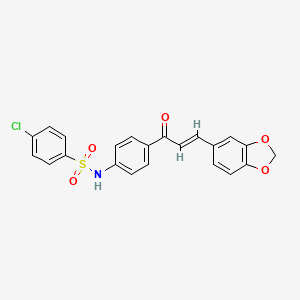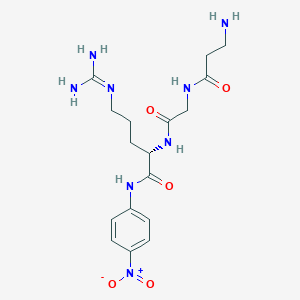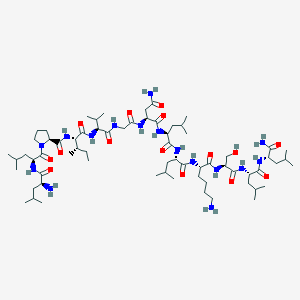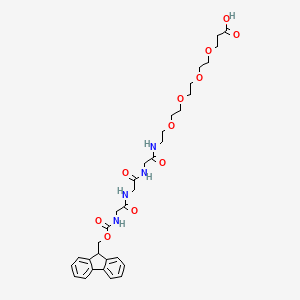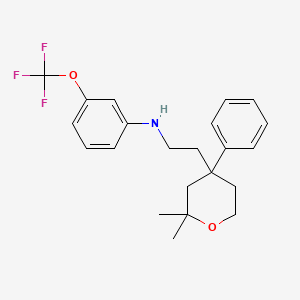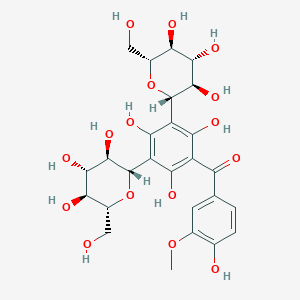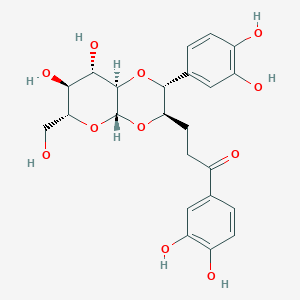
Pilosidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pilosidine is a norlignan glucoside isolated from the rhizomes of Curculigo pilosa, a tropical African flowering plant belonging to the family Hypoxidaceae . It has a molecular formula of C23H26O11 and a molecular weight of 478.45 g/mol . This compound is known for its vasoconstrictor activity, showing a facilitating effect on adrenaline-evoked contractions in rabbit aorta isolated preparations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pilosidine can be isolated from the rhizomes of Curculigo pilosa through a series of extraction and purification steps. The process typically involves:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Curculigo pilosa rhizomes. The process is similar to laboratory-scale extraction but is optimized for higher yield and efficiency. Techniques such as supercritical fluid extraction may be employed to enhance the extraction process .
Analyse Chemischer Reaktionen
Types of Reactions
Pilosidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pilosidine has various scientific research applications, including:
Chemistry: Used as a model compound for studying norlignan glucosides and their chemical properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
Pilosidine exerts its effects primarily through its vasoconstrictor activity. It facilitates adrenaline-evoked contractions in rabbit aorta isolated preparations, indicating its action on adrenergic receptors. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piloside A and Piloside B: These are benzylbenzoate diglucosides isolated from the same plant, Curculigo pilosa.
Curculigoside: Another norlignan glucoside with similar biological activities.
Uniqueness
Pilosidine is unique due to its specific vasoconstrictor activity and its structural features as a glucosyl-fused norlignan. Its ability to facilitate adrenaline-evoked contractions distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C23H26O11 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
3-[(2R,3R,4aR,6R,7S,8S,8aR)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]-1-(3,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17-,18-,19-,20+,21-,22-,23-/m1/s1 |
InChI-Schlüssel |
XBAOUURGPFGYBL-CARAORCDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](O[C@H]3[C@H](O2)[C@H]([C@@H]([C@H](O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


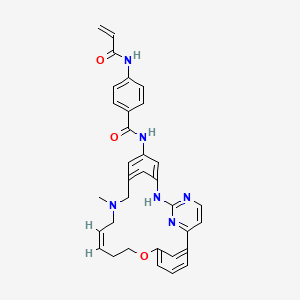
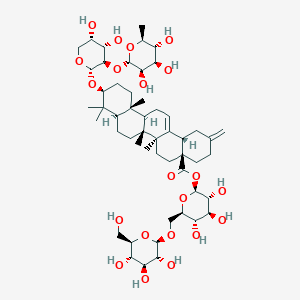
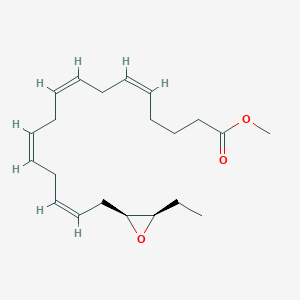
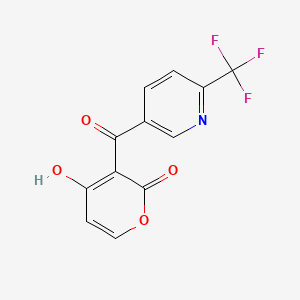
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
